(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure characterized by an indeno[1,2-d]oxazole core fused with a pyridine derivative. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
The compound's structure suggests it may be synthesized for research purposes or as part of drug development processes. Detailed studies on its synthesis and applications can typically be found in chemical databases and journals focusing on organic synthesis and pharmacology.
This compound can be classified as an organic heterocyclic compound, specifically a pyridine derivative due to the presence of the pyridine ring. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure, and this particular compound features both nitrogen (from the pyridine) and oxygen (from the oxazole) within its framework.
The synthesis of (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic strategies may include:
The synthesis might require specific reagents such as bases or acids to facilitate reactions, along with solvents that can stabilize intermediates. Reaction conditions like temperature and pressure will also play crucial roles in optimizing yield and purity.
The molecular structure of (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be visualized through various structural representations:
Using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), researchers can confirm the structure and purity of synthesized compounds. These techniques provide insights into the arrangement of atoms and the presence of functional groups.
The compound may participate in various chemical reactions typical for heterocycles:
Reaction conditions such as pH, solvent choice, and temperature will significantly affect these processes. For instance, basic conditions might favor nucleophilic attacks while acidic conditions could promote electrophilic substitutions.
The mechanism of action for this compound in biological systems is not explicitly documented but can be hypothesized based on structural features:
Pharmacological studies would be required to elucidate specific interactions and effects on biological pathways. Such studies often involve in vitro assays followed by in vivo testing to assess efficacy and safety.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide insights into thermal stability and phase transitions.
Compounds like (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole are often explored for their potential applications in:
The construction of the indeno-oxazole core in (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole requires precise sequential reactions. A representative approach begins with trans-1-indanone carboxylic acid, which undergoes enantioselective reduction using chiral borane catalysts to establish the (3AS,8aR) stereochemistry. The resulting hydroxy acid is then condensed with acetamide derivatives under Dean-Stark conditions to form the oxazole ring. This step achieves yields of 68–72% but requires rigorous exclusion of moisture [2] [6]. Subsequent Suzuki-Miyaura coupling introduces the pyridine moiety, though direct methods face challenges due to the oxazole ring’s sensitivity to Pd catalysts. Alternative pathways employ pre-functionalized pyridine building blocks, where 4-methoxy-6-methylpyridin-2-ylboronic acid is coupled to a brominated indeno-oxazole intermediate at 80°C for 15 hours [6].
Table 1: Key Steps in Indeno-Oxazole Core Synthesis
Step | Reaction Type | Key Reagents/Conditions | Yield |
---|---|---|---|
Enantioselective reduction | Chiral reduction | Borane-dimethyl sulfide complex | 85% |
Oxazole cyclization | Condensation | Acetamide, Dean-Stark trap | 68–72% |
Pyridine functionalization | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 60–65% |
Stereocontrol during oxazole cyclization is achieved through asymmetric catalysis or chiral auxiliaries. Evans’ oxazaborolidine catalysts enable enantiomeric excess (ee) >95% by coordinating the carbonyl oxygen of the hydroxy acid intermediate during ring closure. Microwave-assisted cyclization (150°C, 20 min) enhances stereoselectivity compared to conventional heating (12 hours, 110°C), reducing epimerization risks [2]. Alternatively, Oppolzer’s sultam auxiliaries temporarily bind to the indanone backbone, directing cis-fusion of the oxazole ring. This method achieves de >98% but adds two steps for auxiliary attachment and removal. Solvent effects are critical: toluene minimizes racemization, while polar solvents like DMF erode ee by 15–20% [6].
The 4-methoxy-6-methylpyridin-2-yl group is installed early or late in synthesis, influencing overall efficiency. Late-stage functionalization uses electrophilic aromatic substitution (EAS) on pre-assembled 2-(6-methylpyridin-2-yl)indeno-oxazole. Nitration at C4 of pyridine followed by methoxylation with Cu(I)/methoxide affords the target compound but suffers from regioselectivity issues (<70% yield) [6]. Early-stage approaches instead employ pre-methoxylated pyridine boronic esters, which couple efficiently yet require protection of the methoxy group during indeno-oxazole assembly. Cost analyses reveal trade-offs: Shanghai Macklin prices pre-functionalized pyridine intermediates at $1,156/100mg, whereas EAS-functionalized routes reduce pyridine costs by 40% but require additional purification [6].
Table 2: Functionalization Strategies for Pyridine Substituents
Method | Conditions | Regioselectivity | Cost per 100mg |
---|---|---|---|
Late-stage EAS | HNO₃/AcOH; then CuBr/CH₃OH | Moderate | $620 |
Pre-functionalized coupling | Suzuki coupling of 4-methoxy-6-methylpyridin-2-ylboronic acid | High | $1,156 |
Directed ortho-metalation | n-BuLi/CH₃I at −78°C | High | $890 |
Solution-phase synthesis remains dominant for large-scale production (>1g) due to straightforward reaction monitoring and higher yields (60–65% overall). However, it demands extensive chromatography for intermediates, particularly after Suzuki coupling, where residual Pd contaminants reduce purity below 97% without Sephadex LH-20 cleanup [2]. Solid-phase approaches use Wang resin-bound indanone precursors, enabling automated oxazole cyclization and pyridine coupling. This reduces purification steps but suffers from lower yields (45–50%) due to incomplete resin reactions. Additionally, the methoxy group’s lability necessitates acid-labile resins (e.g., 2-chlorotrityl chloride resin), increasing costs by 3× compared to solution-phase [6].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield (1g scale) | 60–65% | 45–50% |
Chromatography steps | 3–4 | 1 (cleavage from resin) |
Pd contamination risk | High (requires scavengers) | Low (resin filtration) |
Cost per 250mg | $1,922 | $5,226 |
Adaptability to automation | Low | High |
Hybrid strategies have emerged, where solution-phase oxazole formation precedes solid-phase pyridine functionalization. This balances yield (55–58%) and purity (>97%), though scale-up above 5g remains impractical due to resin-swelling limitations [2] [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6